molecular formula C10H13ClN4O2 B8731675 7-(3-Chloropropyl)theophylline CAS No. 2770-66-3

7-(3-Chloropropyl)theophylline

Cat. No. B8731675
CAS No.: 2770-66-3
M. Wt: 256.69 g/mol
InChI Key: MORVOYPJRATMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04603204

Procedure details

10.2 g 4-(p-fluorobenzoyl)-piperidine and 16.5 g 7-(chloropropyl)-theophylline are carefully mixed in the solid state and heated to 100° C. in a round flask in an oil bath. The mixture at first results in a clear melt, subsequently begins to crystallize and then changes into a solid mass. It is allowed to cool after 10 minutes, dissolved in ethyl acetate and 2n hydrochloric acid is added, whereby a dark oil separates in the organic phase, crystallizing on standing overnight. By recrystallizaing with 100 ml carbon tetrachloride, an intially oily then crystallizing substance is obtained, 7.4 g of the product with an mp of 114° to 119° C. (yield: 43.5%)
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.Cl[CH2:17][CH2:18][CH2:19][N:20]1[C:29]2[C:28](=[O:30])[N:26]([CH3:27])[C:25](=[O:31])[N:24]([CH3:32])[C:23]=2[N:22]=[CH:21]1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][N:11]([CH2:17][CH2:18][CH2:19][N:20]3[C:29]4[C:28](=[O:30])[N:26]([CH3:27])[C:25](=[O:31])[N:24]([CH3:32])[C:23]=4[N:22]=[CH:21]3)[CH2:10][CH2:9]2)=[O:7])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2CCNCC2)C=C1
Name
Quantity
16.5 g
Type
reactant
Smiles
ClCCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
Step Two
Name
product
Quantity
7.4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture at first results in a clear melt
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
to cool after 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
2n hydrochloric acid is added
CUSTOM
Type
CUSTOM
Details
whereby a dark oil separates in the organic phase, crystallizing
CUSTOM
Type
CUSTOM
Details
an intially oily then crystallizing substance
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC=C(C(=O)C2CCN(CC2)CCCN2C=NC=3N(C(N(C)C(C23)=O)=O)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.